N-(3-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
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Description
N-(3-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H15F2N3O3S and its molecular weight is 463.46. The purity is usually 95%.
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Biological Activity
N-(3-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide (CAS Number: 2097898-23-0) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C24H15F2N3O3S, with a molecular weight of 463.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H15F2N3O3S |
Molecular Weight | 463.5 g/mol |
CAS Number | 2097898-23-0 |
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific biological activities associated with this compound.
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown selective cytotoxicity against human tumor cells while sparing normal cells . The exact mechanism of action remains under investigation but may involve the induction of apoptosis or cell cycle arrest.
Antimicrobial Activity
Compounds structurally similar to this compound have demonstrated antimicrobial properties against bacteria such as Helicobacter pylori, which is known to be associated with gastric ulcers and cancers . The potential for this compound to inhibit bacterial growth warrants further exploration.
Inhibition of Enzymatic Activity
The compound may also exhibit inhibitory effects on enzymes such as urease and other targets involved in disease processes. This is significant as urease inhibitors can be useful in treating conditions related to H. pylori infections .
Case Studies
- Cytotoxicity Assay : A study conducted on a series of structurally related compounds demonstrated varying degrees of cytotoxicity against several cancer cell lines, indicating that modifications in the compound's structure could enhance or reduce its effectiveness.
- Antimicrobial Testing : In vitro testing showed that certain derivatives exhibited comparable activity to standard antibiotics against H. pylori, suggesting potential therapeutic applications in treating infections caused by this bacterium.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O3S/c25-14-6-5-7-15(12-14)27-20(30)13-33-24-28-21-16-8-1-4-11-19(16)32-22(21)23(31)29(24)18-10-3-2-9-17(18)26/h1-12H,13H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWUBOMWMKAPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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